molecular formula C12H14N2O2 B11885936 N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide

N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide

Cat. No.: B11885936
M. Wt: 218.25 g/mol
InChI Key: RPKCNFKRDJNOSS-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide is an organic compound with the molecular formula C12H14N2O2. It belongs to the class of indole derivatives, which are known for their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide typically involves the reaction of indole derivatives with acetic anhydride under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods

the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indole-3-ethylamine derivatives .

Scientific Research Applications

N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide is unique due to its specific hydroxyl and acetamide functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-[2-hydroxy-2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C12H14N2O2/c1-8(15)13-7-12(16)10-6-14-11-5-3-2-4-9(10)11/h2-6,12,14,16H,7H2,1H3,(H,13,15)

InChI Key

RPKCNFKRDJNOSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(C1=CNC2=CC=CC=C21)O

Origin of Product

United States

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